molecular formula C14H16N2S B5812126 N-(3-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 5185-56-8

N-(3-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No. B5812126
CAS RN: 5185-56-8
M. Wt: 244.36 g/mol
InChI Key: ROPKWTXXAWVJOY-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, commonly known as MBT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MBT has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of MBT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. MBT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately to cell death. MBT has also been shown to modulate the activity of certain signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
MBT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. MBT has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, MBT has been shown to have antimicrobial and antifungal activities, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

MBT has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, making it readily available for research purposes. Furthermore, MBT has been extensively studied, and its biological activities and mechanism of action are well understood. However, there are also some limitations to the use of MBT in lab experiments. For example, MBT has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MBT has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on MBT. One potential area of research is the development of new drugs based on the structure of MBT. By modifying the structure of MBT, it may be possible to develop drugs with improved potency and selectivity for certain targets. Another potential area of research is the investigation of the role of MBT in the regulation of cell signaling pathways. By understanding the mechanisms by which MBT modulates these pathways, it may be possible to develop new drugs for the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential use of MBT in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of MBT involves the condensation of 2-aminobenzothiazole with 3-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in ethanol at reflux temperature and yields MBT as a yellow crystalline solid with a melting point of 192-194°C.

Scientific Research Applications

MBT has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal activities. MBT has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis in these cells. Furthermore, MBT has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(3-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-10-5-4-6-11(9-10)15-14-16-12-7-2-3-8-13(12)17-14/h4-6,9H,2-3,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPKWTXXAWVJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966177
Record name N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5185-56-8
Record name N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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